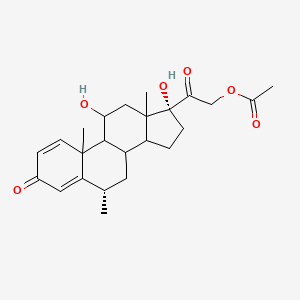

Methylprednisolone acetate

描述

醋酸甲泼尼龙是一种合成的糖皮质激素类皮质类固醇,具有强大的抗炎和免疫抑制特性。 它常用于治疗多种疾病,包括关节炎、严重过敏反应、某些癌症和免疫系统疾病 . 该化合物是泼尼松的衍生物,以其比泼尼松更高的效力而闻名 .

准备方法

合成路线和反应条件: 醋酸甲泼尼龙可以通过一系列化学反应(包括环氧化、氧化、还原、脱氢和甲基化)从醋酸孕烯醇酮合成 . 该过程涉及以下步骤:

环氧化: 醋酸孕烯醇酮转化为环氧化物。

氧化: 环氧化物被氧化形成酮。

还原: 酮经还原形成羟基。

脱氢: 羟基被脱氢形成双键。

甲基化: 最后一步是甲基化生成醋酸甲泼尼龙。

工业生产方法: 醋酸甲泼尼龙的工业生产涉及制备悬浮注射液。 这种制剂通常含有醋酸甲泼尼龙、聚乙二醇、聚乙烯吡咯烷酮、羧甲基纤维素钠、吐温、磷酸二氢钠、磷酸氢二钠、苯甲醇和水 . 使用湿热或高压灭菌对悬浮液进行灭菌,以确保稳定性和无菌性 .

化学反应分析

反应类型: 醋酸甲泼尼龙会发生各种化学反应,包括:

氧化: 将羟基转化为酮。

还原: 将酮还原为羟基。

取代: 将官能团替换为其他取代基。

常用试剂和条件:

氧化: 如高锰酸钾或三氧化铬等试剂。

还原: 如硼氢化钠或氢化铝锂等试剂。

取代: 如卤素或烷基化试剂等试剂。

科学研究应用

FDA-Approved Indications

Methylprednisolone acetate is indicated for several conditions across various medical specialties. The following table summarizes these indications:

| Medical Specialty | Conditions Treated |

|---|---|

| Dermatology | Atopic dermatitis, contact dermatitis, pemphigus vulgaris, Stevens-Johnson syndrome |

| Endocrinology | Primary or secondary adrenocortical insufficiency, congenital adrenal hyperplasia |

| Gastroenterology | Inflammatory bowel diseases (off-label) |

| Neurology | Multiple sclerosis (acute exacerbations), neuropathic pain |

| Ophthalmology | Uveitis, allergic conjunctivitis |

| Pulmonology | Asthma, chronic beryllium disease |

| Rheumatology | Rheumatoid arthritis, ankylosing spondylitis, acute gout |

This compound is particularly effective for intra-articular administration in conditions such as acute gouty arthritis and osteoarthritis synovitis. It can also be used intralesionally for dermatological conditions like alopecia areata and discoid lupus erythematosus .

Off-Label Uses

In addition to its FDA-approved applications, this compound has several off-label uses that have been documented in clinical settings:

- Severe allergic reactions

- Severe asthma exacerbations

- Acute respiratory distress syndrome (ARDS)

- Myasthenia gravis

- COVID-19 requiring oxygen or ventilatory support

These applications highlight the versatility of this compound in treating a range of inflammatory and autoimmune conditions .

Study Overview

A comprehensive review of clinical studies involving this compound reveals its application in various inflammatory conditions. One notable study involved 1,422 patients treated with this compound for painful inflammatory conditions through different injection routes (intra-articular, intrathecal, etc.) .

Key Findings

- Efficacy : Patients reported significant pain relief and improved function after treatment.

- Dosing Variability : Doses ranged from 10 mg to 200 mg per injection, with treatment duration varying from a single injection to multiple doses over weeks.

- Safety Profile : While generally well-tolerated, some cases reported complications such as infection or localized reactions at the injection site.

Summary of Clinical Outcomes

The following table summarizes the outcomes observed in various studies:

| Condition | Patient Population | Injection Route | Outcome Measures |

|---|---|---|---|

| Rheumatoid arthritis | 300 | Intra-articular | Significant pain reduction |

| Acute gout | 150 | Intra-articular | Rapid decrease in swelling |

| Multiple sclerosis | 200 | Intrathecal | Improved neurological function |

| Osteoarthritis | 400 | Intra-articular | Enhanced joint mobility |

作用机制

醋酸甲泼尼龙通过与特定的细胞内糖皮质激素受体结合发挥作用。 结合后,受体-配体复合物转运到细胞核,在那里它通过与 DNA 上的糖皮质激素反应元件相互作用来调节基因表达 . 这种调节导致抑制促炎基因和激活抗炎基因。 该化合物还减少多形核白细胞的迁移,并逆转毛细血管通透性增加,从而减少炎症 .

相似化合物的比较

醋酸甲泼尼龙与其他皮质类固醇(如泼尼松、氢化可的松、地塞米松和倍他米松)相似。 它以其更高的效力以及与泼尼松相比,减少诱导钠和水潴留的倾向而独树一帜 . 以下是几种类似的化合物:

泼尼松: 一种具有抗炎和免疫抑制特性的糖皮质激素。

氢化可的松: 一种天然存在的糖皮质激素,用于替代治疗肾上腺功能减退症。

地塞米松: 一种强效的合成糖皮质激素,具有最小的盐皮质激素活性。

倍他米松: 一种具有强抗炎作用的合成糖皮质激素.

醋酸甲泼尼龙以其高效力和减少副作用的平衡特性而脱颖而出,使其成为许多治疗应用中的首选。

生物活性

Methylprednisolone acetate (MPA) is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. Its biological activity is primarily mediated through the modulation of various cellular and molecular pathways, making it a valuable therapeutic agent in treating a range of inflammatory and autoimmune conditions.

This compound functions by binding to the glucocorticoid receptor, leading to the activation of anti-inflammatory genes and the suppression of pro-inflammatory mediators. Key mechanisms include:

- Inhibition of Inflammatory Pathways : MPA inhibits phospholipase A2, which decreases the production of arachidonic acid derivatives, thereby reducing inflammation .

- Modulation of Immune Response : It promotes apoptosis in neutrophils and inhibits the activation of inflammatory transcription factors such as NF-kappa B .

- Protein Binding : Approximately 76.8% of MPA is protein-bound in plasma, primarily to human serum albumin, which affects its bioavailability and distribution .

Pharmacokinetics

- Absorption : MPA has varying bioavailability depending on the route of administration. For example, oral MPA has about 89.9% bioavailability compared to its acetate form .

- Half-life : The half-life of MPA is approximately 2.3 hours, influencing its dosing frequency in clinical settings .

- Metabolism and Elimination : It is metabolized mainly by 11beta-hydroxysteroid dehydrogenases and eliminated through urine and feces .

Clinical Applications

This compound is widely used in clinical practice for various conditions, including:

- Carpal Tunnel Syndrome (CTS) : A study found that a single injection of 40 mg MPA led to significant improvements in symptoms and nerve conduction parameters in patients with mild CTS. At three months post-injection, 93.7% reported marked symptom relief, with sustained benefits observed at twelve months .

- Postherpetic Neuralgia (PHN) : An observational study involving 43 patients treated with daily subcutaneous injections of MPA showed significant pain reduction and improvement in quality of life over six months . The Visual Analog Scale (VAS) scores decreased significantly from an average of 8.44 at baseline to lower levels post-treatment.

Comparative Efficacy

Research comparing MPA with other corticosteroids has demonstrated its effectiveness:

Case Studies

- Carpal Tunnel Syndrome : A prospective study indicated that local injection of MPA significantly improved electrophysiological parameters and patient-reported outcomes over time, with a notable relapse rate being only 16.6% after initial improvement .

- Postherpetic Neuralgia : Patients receiving subcutaneous MPA combined with lidocaine reported substantial pain relief and enhanced quality of life metrics over a year-long follow-up period .

Safety and Adverse Effects

While MPA is effective, it is not without risks. Concerns regarding its use include:

- Intraspinal Administration Risks : Historical data suggest that intrathecal administration can lead to serious complications such as arachnoiditis and meningitis due to the polyethylene glycol content in formulations .

- Long-term Effects : Prolonged use may lead to complications including hyperglycemia, hypertension, and increased risk of infections due to immunosuppression.

属性

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBHSZGDDKCEHR-LFYFAGGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023302 | |

| Record name | Methylprednisolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-36-1 | |

| Record name | Methylprednisolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprednisolone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylprednisolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylprednisolone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43502P7F0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。